molecular formula C12H18FNO B13251807 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol

4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol

Cat. No.: B13251807
M. Wt: 211.28 g/mol
InChI Key: FJAYMCCNAWLPKY-UHFFFAOYSA-N
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Description

4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is an organic compound with the molecular formula C12H18FNO It is a phenolic compound that contains a fluorine atom and an aminoethyl group substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the fluorine atom and the aminoethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenolic group to a quinone structure.

    Reduction: Reduction of the amino group to an amine.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated phenolic compounds.

Scientific Research Applications

4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(isobutylamino)-4-[(1R)-2-[1-(4-isopropylphenyl)ethyl]-6-methoxy-1-methyl-3,4-dihydro-1H-isoquinolin-5-yl]phenol dihydrochloride
  • 2-(1-Aminoethyl)-4-fluorophenol

Uniqueness

4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the aminoethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

4-fluoro-2-[1-(2-methylpropylamino)ethyl]phenol

InChI

InChI=1S/C12H18FNO/c1-8(2)7-14-9(3)11-6-10(13)4-5-12(11)15/h4-6,8-9,14-15H,7H2,1-3H3

InChI Key

FJAYMCCNAWLPKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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